Fluoroacetonitrile

Catalog No.
S748877
CAS No.
503-20-8
M.F
C2H2FN
M. Wt
59.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetonitrile

CAS Number

503-20-8

Product Name

Fluoroacetonitrile

IUPAC Name

2-fluoroacetonitrile

Molecular Formula

C2H2FN

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N

SMILES

C(C#N)F

Synonyms

Fluoromethyl cyanide; Monofluoroacetonitrile;

Canonical SMILES

C(C#N)F

Solvent in Electrochemistry

FCN has been investigated as a potential solvent for use in electrochemical double-layer capacitors (EDLCs). These capacitors store energy through the accumulation of electrical charges at the interface between two electrodes. FCN's desirable properties for this application include its high capacitance, wide potential window, and good ionic conductivity. However, its toxicity and volatility pose significant challenges to its practical use in EDLCs.

Building Block for Organic Synthesis

FCN can serve as a building block for the synthesis of various organic molecules []. Its unique combination of a cyano group (C≡N) and a fluorine atom (F) can be employed to introduce these functionalities into complex organic structures. This property makes FCN a valuable tool for researchers in the field of organic chemistry.

Fluoroacetonitrile, also known as 2-fluoropropionitrile or monofluoroacetonitrile, is a colorless liquid with a pungent odor. Its chemical formula is C₂H₂FN, and it features a cyano group (-C≡N) attached to a fluorinated carbon. This compound is notable for its reactivity and versatility in organic synthesis, often serving as a fluorinated building block in various

  • Toxicity: Toxic by inhalation, ingestion, and skin contact []. It can cause symptoms similar to cyanide poisoning, including weakness, dizziness, convulsions, and respiratory failure.
  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with strong acids and bases [].

Safety precautions:

  • Handle only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].
  • Store in a cool, dry place in a tightly sealed container [].
  • Dispose of waste according to local regulations for hazardous materials [].

  • Condensation Reactions: It can undergo condensation with aldehydes in the presence of bases such as DBU to yield α-fluoro acrylonitriles. This reaction has been shown to produce high yields and good stereoselectivity .
  • Reactions with Grignard Reagents: Fluoroacetonitrile reacts with Grignard reagents, leading to the formation of various fluorinated compounds .
  • Horner-Wittig Synthesis: This method involves the reaction of fluoroacetonitrile with diethyl chlorophosphate and aromatic aldehydes, yielding α-fluoroacrylonitriles .

Fluoroacetonitrile exhibits significant biological activity, particularly as a toxic agent. It is known to be highly toxic upon inhalation or skin contact, exhibiting symptoms similar to those caused by hydrogen cyanide poisoning. Animal studies indicate that ingestion of even small amounts can be fatal . Its toxicity is attributed to the presence of the cyano group, which can disrupt cellular respiration.

Several methods are employed for synthesizing fluoroacetonitrile:

  • Direct Fluorination: This method involves the fluorination of acetonitrile using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
  • Condensation Reactions: Starting from bromoacetonitrile and sodium salts of thiols, fluoroacetonitrile can be synthesized through a series of oxidation and condensation steps .
  • Use of Ethyl α-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate: This compound can be converted into fluoroacetonitrile through several chemical transformations involving oxidation and reaction with cyanuric chloride .

: Its physical properties make it suitable for use in electric double-layer capacitors, where it enhances performance compared to traditional solvents .
  • Research: It is used in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
  • Research indicates that fluoroacetonitrile interacts with various biological systems, often leading to toxic effects. Studies have shown that exposure can result in respiratory issues and long-term health effects similar to those caused by other nitriles. The compound's reactivity with acids also releases toxic gases, emphasizing the need for careful handling .

    Fluoroacetonitrile shares similarities with other nitriles and fluorinated compounds. Below is a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    AcetonitrileC₂H₃NNon-fluorinated; less toxic than fluoroacetonitrile
    TrifluoroacetonitrileC₂F₃NMore potent biological activity; higher toxicity
    MonofluoromethylcyanideC₂H₂FNSimilar structure but different reactivity profile
    PerfluoropropionitrileC₃F₇NHighly stable; used in specialized applications

    Fluoroacetonitrile’s unique combination of toxicity, reactivity, and utility in organic synthesis distinguishes it from these similar compounds. Its ability to introduce fluorine into organic molecules enhances their properties significantly compared to non-fluorinated counterparts.

    Nucleophilic Fluorination Pathways

    Halogen Exchange Reactions with Inorganic Fluorides

    Halogen exchange remains a cornerstone for fluoroacetonitrile synthesis. The reaction of chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN) with metal fluorides (e.g., KF, NaF, AgF) in polar solvents achieves high yields (90–99%) under mild conditions. For instance, Patent CN104230753A details a scalable method using bromoacetonitrile and anhydrous KF in glycerol at 74°C, yielding 95.2% crude product, which is purified to 99.5% purity via distillation. Similarly, US2442290A employs AgF for chloroacetonitrile fluorination, leveraging silver’s high lattice energy to drive displacement.

    Key factors influencing efficiency include:

    • Solvent polarity: Glycerol (ε ≈ 42.5) enhances fluoride ion solubility, while dimethylformamide (DMF) stabilizes transition states.
    • Temperature: Optimal ranges span 50–120°C, with higher temperatures accelerating kinetics but risking decomposition.

    Table 1: Halogen Exchange Performance Comparison

    SubstrateFluoride SourceSolventTemp (°C)Yield (%)Purity (%)
    BrCH₂CNKFGlycerol7495.295.8
    ClCH₂CNAgFNone12097.096.6
    ClCH₂CNCsFDMF1006889

    Solvent-Mediated Displacement Mechanisms

    Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like ethylene glycol (ε = 37.7) facilitate fluoride ion dissociation, whereas nonpolar media hinder nucleophilicity. PMC9098193 highlights AgF’s superiority over CsF in CHCl₃, attributing 94% yield to AgF’s lower lattice energy (759 kJ/mol vs. KF’s 808 kJ/mol). However, solvent toxicity remains a concern, prompting shifts toward green alternatives like γ-valerolactone (GVL).

    Catalytic Fluorination Processes

    Transition Metal-Catalyzed Systems

    Rhodium and titanium complexes enable catalytic C–F bond formation. PMC9098193 reports a cyclometallated rhodium catalyst [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl] that achieves 94% yield in acyl fluoride synthesis via AgF activation. Titanocene dihalides, paired with AlEt₃, mediate fluorine/iodine exchange in alkyl fluorides without requiring stoichiometric metal fluorides.

    Organocatalytic Approaches

    Hydrogen bonding phase-transfer catalysis (HB-PTC) using chiral bis-urea catalysts (e.g., 3g) enantioselectively generates β-fluoroamines with KF. JACS (2019) demonstrates 95:5 enantiomeric ratios by solubilizing KF via tricoordinated hydrogen-bonded complexes. This method avoids toxic CsF, aligning with green chemistry principles.

    Green Chemistry Paradigms

    Solvent Selection for Sustainable Production

    Traditional solvents like DMF and NMP are being replaced by bio-based alternatives:

    • Cyrene (dihydrolevoglucosenone): Exhibits comparable polarity (ε = 36.1) to DMF but with lower toxicity.
    • GVL: Derived from lignocellulose, GVL offers high boiling points (207°C) and recyclability.

    Table 2: Solvent Sustainability Metrics

    SolventSourceLD₅₀ (mg/kg)Boiling Point (°C)Atom Economy (%)
    GVLLignocellulose5,00020789
    DMFPetrochemical2,80015372
    CyreneCellulose>2,00022091

    Atom Economy Considerations

    Atom economy (AE) quantifies waste minimization, calculated as:$$\text{AE} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100$$For fluoroacetonitrile synthesis via BrCH₂CN + KF → FCH₂CN + KBr:$$\text{AE} = \frac{59.04}{121.92 + 58.10} \times 100 = 59.04/180.02 \times 100 ≈ 32.8\%$$While superior to Wittig reactions (22% AE), further improvements require catalytic recycling or byproduct utilization.

    XLogP3

    0.4

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant

    Other CAS

    503-20-8

    Wikipedia

    Fluoroacetonitrile

    Dates

    Modify: 2023-08-15

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